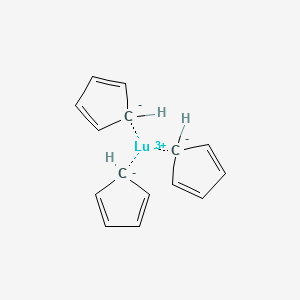

Tris(eta5-cyclopenta-2,4-dien-1-yl)lutetium

Description

Tris-(eta5-cyclopenta-2,4-dien-1-yl)lutetium is a chemical compound with the molecular formula C15H15Lu. It is a coordination complex where lutetium is bonded to three cyclopentadienyl ligands.

Properties

CAS No. |

1272-24-8 |

|---|---|

Molecular Formula |

C15H15Lu |

Molecular Weight |

370.25 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;lutetium(3+) |

InChI |

InChI=1S/3C5H5.Lu/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 |

InChI Key |

PNSDNDNQCPEFTP-UHFFFAOYSA-N |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Lu+3] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Tris-(eta5-cyclopenta-2,4-dien-1-yl)lutetium typically involves the reaction of lutetium trichloride with cyclopentadienyl anions. The reaction is carried out under inert atmosphere conditions to prevent oxidation. The general reaction scheme is as follows:

LuCl3+3C5H5Na→Lu(η5−C5H5)3+3NaCl

In this reaction, lutetium trichloride reacts with sodium cyclopentadienide to form Tris-(eta5-cyclopenta-2,4-dien-1-yl)lutetium and sodium chloride as a byproduct .

Chemical Reactions Analysis

Tris-(eta5-cyclopenta-2,4-dien-1-yl)lutetium can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form lutetium oxides.

Reduction: It can be reduced under specific conditions to form lower oxidation state complexes.

Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligand exchange reagents .

Scientific Research Applications

Tris-(eta5-cyclopenta-2,4-dien-1-yl)lutetium has several applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.

Biology: Research is ongoing to explore its potential as a radiopharmaceutical agent due to the radioactive properties of lutetium.

Medicine: It is being investigated for use in targeted cancer therapies, particularly in the treatment of neuroendocrine tumors.

Industry: The compound is used in the production of high-performance materials and as a precursor for other lutetium-based compounds

Mechanism of Action

The mechanism of action of Tris-(eta5-cyclopenta-2,4-dien-1-yl)lutetium in catalytic processes involves the coordination of the cyclopentadienyl ligands to the lutetium center, which facilitates the activation of substrates. In medical applications, the radioactive decay of lutetium isotopes generates beta particles that can destroy cancer cells .

Comparison with Similar Compounds

Similar compounds to Tris-(eta5-cyclopenta-2,4-dien-1-yl)lutetium include other cyclopentadienyl complexes of rare earth metals, such as Tris-(eta5-cyclopenta-2,4-dien-1-yl)yttrium and Tris-(eta5-cyclopenta-2,4-dien-1-yl)scandium. Compared to these compounds, Tris-(eta5-cyclopenta-2,4-dien-1-yl)lutetium is unique due to the specific properties of lutetium, such as its higher atomic number and potential for use in radiopharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.